Cas no 2382412-91-9 (3-{1-(tert-butoxy)carbonyl-5-(trifluoromethyl)pyrrolidin-2-yl}propanoic acid)

3-{1-(tert-Butoxy)carbonyl-5-(trifluoromethyl)pyrrolidin-2-yl}propanoic acid is a versatile intermediate in organic synthesis, particularly valuable for its incorporation of a trifluoromethyl group and a protected amine functionality. The tert-butoxycarbonyl (Boc) group provides stability under various reaction conditions while allowing selective deprotection when needed. The trifluoromethyl substituent enhances metabolic stability and lipophilicity, making this compound useful in pharmaceutical and agrochemical applications. Its propanoic acid moiety offers further derivatization potential, enabling coupling reactions or salt formation. This compound is particularly advantageous in the design of bioactive molecules, where the combination of a pyrrolidine scaffold, fluorine substitution, and carboxylic acid functionality can fine-tune physicochemical and pharmacokinetic properties.
3-{1-(tert-butoxy)carbonyl-5-(trifluoromethyl)pyrrolidin-2-yl}propanoic acid structure
2382412-91-9 structure
Product Name:3-{1-(tert-butoxy)carbonyl-5-(trifluoromethyl)pyrrolidin-2-yl}propanoic acid
CAS No:2382412-91-9
MF:C13H20F3NO4
MW:311.297414779663
CID:5880142
PubChem ID:165899864
Update Time:2025-05-19

3-{1-(tert-butoxy)carbonyl-5-(trifluoromethyl)pyrrolidin-2-yl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2382412-91-9
    • 3-{1-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyrrolidin-2-yl}propanoic acid
    • EN300-1589801
    • 3-{1-(tert-butoxy)carbonyl-5-(trifluoromethyl)pyrrolidin-2-yl}propanoic acid
    • Inchi: 1S/C13H20F3NO4/c1-12(2,3)21-11(20)17-8(5-7-10(18)19)4-6-9(17)13(14,15)16/h8-9H,4-7H2,1-3H3,(H,18,19)/t8-,9+/m1/s1
    • InChI Key: CDSXWYBPPPIBOR-BDAKNGLRSA-N
    • SMILES: FC([C@@H]1CC[C@H](CCC(=O)O)N1C(=O)OC(C)(C)C)(F)F

Computed Properties

  • Exact Mass: 311.13444261g/mol
  • Monoisotopic Mass: 311.13444261g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 403
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 66.8Ų

3-{1-(tert-butoxy)carbonyl-5-(trifluoromethyl)pyrrolidin-2-yl}propanoic acid Pricemore >>

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Additional information on 3-{1-(tert-butoxy)carbonyl-5-(trifluoromethyl)pyrrolidin-2-yl}propanoic acid

Introduction to 3-{1-(tert-butoxy)carbonyl-5-(trifluoromethyl)pyrrolidin-2-ylpropanoic Acid (CAS No: 2382412-91-9)

3-{1-(tert-butoxy)carbonyl-5-(trifluoromethyl)pyrrolidin-2-ylpropanoic acid} is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, identified by its Chemical Abstracts Service (CAS) number 2382412-91-9, represents a sophisticated derivative of pyrrolidine, featuring both protective and functional groups that make it a valuable intermediate in the synthesis of more complex molecules. The presence of a tert-butoxycarbonyl (Boc) group provides a crucial protective function for the amine functionality, while the trifluoromethyl (CF₃) substituent enhances lipophilicity and metabolic stability, making it particularly useful in drug development.

The compound's structure is meticulously designed to facilitate its role as a building block in medicinal chemistry. The pyrrolidine ring, a six-membered heterocycle containing one nitrogen atom, is a common motif in biologically active molecules due to its ability to mimic natural product scaffolds and interact with biological targets. The introduction of the trifluoromethyl group at the 5-position of the pyrrolidine ring further modulates its pharmacokinetic properties, improving binding affinity and reducing susceptibility to metabolic degradation. This combination of features makes 3-{1-(tert-butoxy)carbonyl-5-(trifluoromethyl)pyrrolidin-2-ylpropanoic acid an attractive candidate for further derivatization and exploration in drug discovery programs.

In recent years, there has been a growing interest in the development of novel therapeutic agents that incorporate fluorinated aromatic or heterocyclic systems. The trifluoromethyl group is particularly valued for its ability to enhance the bioavailability and duration of action of small molecule drugs. It does this by increasing lipophilicity, reducing metabolic clearance, and improving binding interactions with biological targets. The use of such groups has been extensively studied in the context of antiviral, anticancer, and anti-inflammatory drugs, where they often contribute to improved pharmacological profiles. 3-{1-(tert-butoxy)carbonyl-5-(trifluoromethyl strong>)pyrrolidin-2-yl}propanoic acid exemplifies this trend by integrating these pharmacophoric elements into a single molecular framework.

The protective nature of the < strong >tert-butoxy carbonyl strong > group is another critical feature that underscores the compound's utility in synthetic chemistry. This group effectively shields the amine functionality from unwanted reactions, allowing for selective modifications at other positions within the molecule. Such protection-deprotection strategies are fundamental in multi-step synthetic routes where multiple reactive sites need to be controlled. The Boc group is particularly favored for its stability under a wide range of conditions and its ease of removal under mild acidic conditions, making it an indispensable tool in organic synthesis.

The compound's potential applications extend beyond simple intermediates; it serves as a versatile scaffold for generating libraries of derivatives with tailored biological activities. By modifying various positions within the molecule, researchers can explore different pharmacological profiles and optimize drug-like properties such as solubility, permeability, and toxicity. The pyrrolidine core provides a rigid yet flexible backbone that can accommodate diverse substituents without compromising overall structure integrity.

In academic research, 3-{1-(< strong >tert-butoxy strong >)< strong >carbonyl strong >-5-(< strong >trifluoromethyl strong >)< strong >pyrrolidin-2-yl strong >propanoic acid has been employed in studies aimed at understanding how structural modifications influence biological activity. For instance, researchers have investigated how variations in the substitution pattern around the pyrrolidine ring affect interactions with enzymes or receptors. These studies not only contribute to fundamental knowledge but also provide practical insights for drug design. The compound's well-defined structure allows for precise control over these variables, enabling systematic exploration of structure-activity relationships.

The pharmaceutical industry has also recognized the potential of this compound as a key intermediate in developing new therapies. Its incorporation into drug candidates has shown promise in preclinical models for various diseases, including neurological disorders and chronic inflammatory conditions. The combination of protective and lipophilic groups ensures that derivatives derived from this compound are likely to exhibit improved pharmacokinetic properties compared to non-fluorinated analogs.

The synthesis of 3-{1-(< strong >tert-butoxy strong >)< strong >carbonyl strong >-5-(< strong >trifluoromethyl strong >)< strong >pyrrolidin-2-yl strong >propanoic acid involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation are often employed to construct complex molecular architectures with high precision. These methods not only enhance yield but also improve scalability for industrial applications where large quantities of high-purity material are required.

The safety profile of this compound is another important consideration during its development and application. While it does not pose significant hazards under standard laboratory conditions, proper handling procedures must be followed to ensure worker safety. Standard precautions such as wearing appropriate personal protective equipment (PPE) and working in well-ventilated areas are recommended when handling any chemical substance during research or production processes.

In conclusion,3-{1-(tert-butoxy)carbonyl}-5-(trifluoromethyl)pyrrolidin-2-ylpropanoic acid (CAS No: 2382412-91-9) represents an innovative compound with substantial potential in pharmaceutical research and drug development programs, featuring both protective Boc functionalityand lipophilic trifluoromethyl groups, which together enhance pharmacological properties, making it an invaluable tool for medicinal chemists seeking novel therapeutic agents.

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